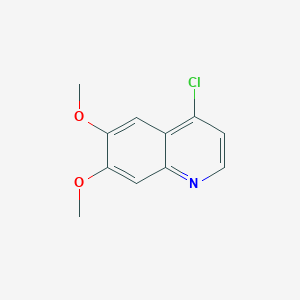

4-Chloro-6,7-dimethoxyquinoline

Vue d'ensemble

Description

4-Chloro-6,7-dimethoxyquinoline (CAS: 35654-56-9) is a quinoline derivative characterized by chlorine and methoxy substituents at positions 4, 6, and 7 of the heterocyclic ring. Its molecular formula is C₁₁H₁₀ClNO₂, with a molecular weight of 223.66 g/mol . The compound exhibits a planar quinoline ring system, with methoxy groups deviating minimally (≤0.082 Å) from the plane, and an intramolecular C–H⋯Cl interaction stabilizing the structure . Key physical properties include a melting point of 132–136°C, boiling point of 325.2°C (predicted), and solubility in DMSO and methanol .

Synthetically, it is prepared via multistep routes starting from 3,4-dimethoxyacetophenone, involving nitration, condensation, reduction, and chlorination steps, achieving yields up to 70% . Its primary application lies as an intermediate in synthesizing anticancer drugs like cabozantinib and tivozanib .

Méthodes De Préparation

Direct Chlorination of 4-Hydroxy-6,7-dimethoxyquinoline

Reaction Mechanism and Conditions

The most straightforward method involves treating 4-hydroxy-6,7-dimethoxyquinoline with phosphorus oxychloride (POCl₃) in acetonitrile at 85°C for 2 hours . The reaction proceeds via nucleophilic substitution, where the hydroxyl group at position 4 is replaced by chlorine.

Key parameters :

-

Molar ratio : 1:4 (substrate:POCl₃)

-

Solvent : Acetonitrile (10 v/w)

-

Temperature : 85°C

-

Reaction time : 2 hours

Post-reaction, excess POCl₃ is removed under reduced pressure, and the product is precipitated by adjusting the pH to 12 with NaOH .

Yield and Purity Optimization

-

Purity : >95% (HPLC)

-

Critical factor : Slow addition of POCl₃ prevents exothermic side reactions.

Table 1: Chlorination Reaction Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| POCl₃ Molar Excess | 4-fold | Maximizes Cl⁻ substitution |

| Solvent Volume | 10 v/w | Prevents viscosity issues |

| Neutralization pH | 12 | Minimizes product hydrolysis |

Multi-Step Synthesis from 3,4-Dimethoxyacetophenone

Synthetic Pathway

This industrially favored route (Patent CN106008336A ) involves four stages:

-

Nitration : 3,4-Dimethoxyacetophenone → 2-Nitro-4,5-dimethoxyacetophenone (HNO₃, 0–5°C, 4 hours).

-

Condensation : Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.

-

Reductive Cyclization : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to NH₂, followed by cyclization to 4-hydroxy-6,7-dimethoxyquinoline.

-

Chlorination : POCl₃ treatment as in Method 1.

Industrial Scalability

-

Cost reduction : DMF-DMA and POCl₃ are recycled via distillation.

-

Safety : Exothermic steps are controlled using jacketed reactors.

Table 2: Industrial Process Metrics

| Step | Yield (%) | Purity (%) | Key Equipment |

|---|---|---|---|

| Nitration | 92 | 98 | Cryogenic reactor |

| Condensation | 89 | 97 | Reflux condenser |

| Reductive Cyclization | 95 | 99 | High-pressure hydrogenator |

| Chlorination | 91 | 96 | Vacuum evaporator |

Alternative Chlorination Agents

Thionyl Chloride (SOCl₂)

While less common, SOCl₂ in DMF at reflux (6 hours) achieves 98% yield for analogous quinazolines . For quinolines, this method requires longer reaction times (8–12 hours) but offers easier byproduct removal.

Advantages :

-

No phosphate waste generation.

-

Compatible with acid-sensitive substrates.

Limitations :

-

Lower regioselectivity compared to POCl₃.

Comparative Analysis of Methods

Table 3: Method Comparison

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-6,7-dimethoxyquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with different nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions:

Substitution: Dimethylamine in dimethylformamide (DMF) can replace the chlorine atom.

Oxidation: Common oxidizing agents like potassium permanganate can be used.

Reduction: Hydrogenation using catalysts like Raney nickel.

Major Products:

Applications De Recherche Scientifique

Pharmaceutical Development

4-Chloro-6,7-dimethoxyquinoline serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the preparation of antineoplastic drugs such as cabozantinib and tivozanib, both of which target specific tyrosine kinases associated with cancer progression . The compound is recognized for its potential in developing therapies aimed at infectious diseases and cancer treatment.

Table 1: Key Antineoplastic Drugs Derived from this compound

| Drug Name | Target Kinase | Indication | Approval Status |

|---|---|---|---|

| Cabozantinib | MET, VEGFR | Medullary thyroid carcinoma | FDA Approved (2012) |

| Tivozanib | VEGFR1, VEGFR2, VEGFR3 | Renal cell carcinoma | Phase III Trials |

Antimicrobial Research

The compound has shown promising antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. Its mechanism often involves disrupting bacterial cell functions or inhibiting essential enzymes .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, suggesting its potential as a lead compound for antibiotic development .

Biological Studies

Researchers utilize this compound to explore the biological activities of quinoline derivatives. Its role in studying enzyme inhibition and cellular signaling pathways is vital for understanding cancer biology and other diseases.

Table 2: Biological Activities Evaluated

| Activity Type | Findings |

|---|---|

| Tyrosine Kinase Inhibition | Effective against c-Met with IC50 values as low as 0.030 µM |

| Cell Proliferation | Induces apoptosis in cancer cell lines |

Material Science

In material science, this compound is investigated for its unique chemical properties that can be harnessed in developing advanced materials such as coatings and polymers. Its stability and reactivity make it suitable for creating materials with specific electronic properties .

Analytical Chemistry

The compound is also employed as a standard reference in analytical chemistry. It aids in detecting and quantifying similar compounds in various samples, ensuring accuracy in research methodologies and quality control processes.

Mécanisme D'action

The mechanism of action of 4-Chloro-6,7-dimethoxyquinoline involves its interaction with specific molecular targets:

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects: The chloro group at C4 enhances electrophilicity for nucleophilic substitution, critical in drug intermediate synthesis . Methoxy groups at C6/C7 improve lipophilicity compared to hydroxyl or amino analogs .

- Solubility: Hydroxy derivatives (e.g., 4-hydroxy-6,7-dimethoxyquinoline) exhibit higher aqueous solubility due to hydrogen bonding, whereas ethoxy analogs are more hydrophobic .

Key Observations :

- Chlorination : High-yielding (70%) but requires harsh reagents (POCl₃) .

- Methylation : Near-quantitative yields (93%) under solvent-free conditions .

- Amination : Moderate to high yields (60–85%) for c-Met inhibitors, influenced by steric effects of substituents .

Key Observations :

- Antibacterial Activity : Trifluoromethyl (CF₃) substituents at C4 reduce MIC values by 4-fold (3.0 μg/mL vs. 12 μg/mL for MRSA) .

- Kinase Inhibition: Bulky aryl groups (e.g., 2-phenylbenzimidazole) in 4-anilinoquinolines enhance c-Met inhibition (IC₅₀ ≤0.01 μM) .

- Anticancer Derivatives: Thioether-linked benzothiazoles show comparable activity to sorafenib against melanoma cells (IC₅₀ = 21.2 μM) .

Activité Biologique

4-Chloro-6,7-dimethoxyquinoline (4C6DMQ) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This article delves into its mechanisms of action, biochemical properties, and various applications supported by recent research findings.

4C6DMQ primarily functions as an intermediate in the synthesis of antineoplastic agents such as cabozantinib and tivozanib. Its biological activity is largely attributed to its ability to inhibit specific enzymes involved in cell signaling pathways, notably Src kinase and c-Met tyrosine kinase.

- Src Kinase Inhibition : This compound has been shown to bind to the active site of Src kinase, inhibiting its catalytic activity. This inhibition leads to altered cell signaling, resulting in reduced cell proliferation and increased apoptosis in various cancer cell types .

- c-Met Inhibition : Research indicates that 4C6DMQ derivatives exhibit potent inhibitory activity against c-Met, a receptor tyrosine kinase implicated in many cancers. For instance, a derivative demonstrated an IC50 value of 0.030 ± 0.008 µM against c-Met, showcasing significant anticancer potential .

The compound's biochemical properties are crucial for its functionality:

- Enzyme Interactions : 4C6DMQ interacts with various enzymes and is particularly noted for its role in inhibiting Src kinase and c-Met. These interactions are essential for modulating cellular processes such as proliferation and apoptosis .

- Metabolic Pathways : The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation. Its transport within cells is facilitated by specific transporters, influencing its distribution and efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 4C6DMQ:

- Anticancer Activity : A study evaluated the effects of 4C6DMQ on three cancer cell lines (A549, MCF-7, MKN-45). The results indicated that compounds derived from 4C6DMQ exhibited moderate to remarkable potency against these lines, validating its potential as an anticancer agent .

- In Vivo Studies : In animal models, varying dosages of 4C6DMQ were tested to assess its effects on tumor growth. Lower doses effectively inhibited tumor progression without significant adverse effects, suggesting a favorable therapeutic window.

Data Table: Biological Activity Overview

| Activity Type | Target | Effect | IC50 Value (µM) |

|---|---|---|---|

| Src Kinase Inhibition | Src kinase | Reduced proliferation | N/A |

| c-Met Inhibition | c-Met | Anticancer activity | 0.030 ± 0.008 |

| Tumor Growth Inhibition | Various tumors | Suppression of tumor growth | Varies by dosage |

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for 4-Chloro-6,7-dimethoxyquinoline, and how can purity be ensured?

The synthesis involves refluxing 6,7-dimethoxynaphthalen-1-ol with phosphorus oxychloride (POCl₃) for 6 hours, followed by neutralization with aqueous NaOH. Purification is achieved via column chromatography (petroleum ether:EtOAc = 8:1), yielding 70% pure product. Purity (>99%) is confirmed using reversed-phase C18 HPLC. Crystallization from methanol produces X-ray-quality crystals . Alternative methods include quaternization with iodomethane under argon at 110°C for 2 hours, yielding intermediates for further functionalization .

Q. How is the molecular structure of this compound characterized using crystallographic data?

X-ray diffraction reveals a planar quinoline core with methoxy groups deviating ≤0.08 Å from the plane. Intramolecular C–H⋯Cl interactions form S(5) ring motifs. Crystal parameters: monoclinic , Å, Å, Å, , . Bond lengths (e.g., C–Cl = 1.735 Å) and angles align with typical quinoline derivatives .

Q. What purification techniques are recommended post-synthesis?

Column chromatography (petroleum ether:EtOAc) is standard for isolating the crude product. For intermediates, suspension in diethyl ether followed by filtration removes impurities . Slow evaporation of methanol yields crystals for structural studies .

Advanced Research Questions

Q. What reaction mechanisms are involved when this compound undergoes nucleophilic substitution?

The chlorine at C4 is highly electrophilic due to electron-withdrawing effects of the quinoline ring. Nucleophilic substitution occurs with amines (e.g., anilines) or alkoxides under basic conditions (e.g., K₂CO₃ in DMSO). For example, coupling with 3-hydroxy-2-pyridinone replaces Cl with an ether linkage via an SNAr mechanism . Microwave-assisted reactions with N-methylpiperazine in THF at 120°C for 48 hours yield regioisomers, requiring chromatographic separation .

Q. How do substituents influence reactivity in cross-coupling reactions?

Methoxy groups at C6/C7 enhance electron density at C4, facilitating substitutions. In Minisci reactions, the chloro group directs radical addition to C2 or C4, enabling C–H functionalization with alkanes under photochemical conditions . Demethylation with BBr₃ yields 4-chloroquinoline-6,7-diol, a precursor for kinase inhibitors .

Q. What role does this compound play in kinase inhibitor synthesis?

It serves as a scaffold for c-Met inhibitors. Condensation with 5-amino-benzimidazoles in isopropanol yields 6,7-dimethoxy-4-anilinoquinolines, showing nanomolar IC₅₀ values . Suzuki coupling with boronic acids introduces aryl groups for structure-activity studies . Derivatives like 4-chloro-6,7-dimethoxy-2-(tetrahydro-2H-pyran-4-yl)quinoline are potent GLP methyltransferase inhibitors .

Q. How can computational methods predict reactivity in medicinal chemistry?

Density functional theory (DFT) studies based on crystallographic data (e.g., planarity, intramolecular interactions) can model electrophilic sites and predict regioselectivity. Molecular docking using crystal structures (PDB entries) evaluates binding to kinase domains .

Q. What analytical methods resolve contradictions in reaction yields?

- HPLC-MS : Quantifies purity and identifies byproducts (e.g., regioisomers in amination reactions) .

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy δ ~4.00 ppm, aromatic protons δ 7.26–9.19 ppm) .

- X-ray crystallography : Resolves structural ambiguities in regioisomers .

- Optimization : Varying solvents (DMSO vs. THF) and bases (K₂CO₃ vs. DIEA) improves yields in SNAr reactions .

Propriétés

IUPAC Name |

4-chloro-6,7-dimethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVHQEYBCDPZEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332684 | |

| Record name | 4-Chloro-6,7-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35654-56-9 | |

| Record name | 4-Chloro-6,7-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6,7-dimethoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.